molecular formula C13H9NO4 B3028594 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 236102-72-0

2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3028594
CAS No.: 236102-72-0
M. Wt: 243.21
InChI Key: MIVOQZYLGZRQHP-UHFFFAOYSA-N
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Description

2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic compound featuring a biphenyl (B1667301) core substituted with both a nitro group (-NO₂) and a carboxylic acid group (-COOH). This specific arrangement of functional groups on the biphenyl scaffold makes it a molecule of significant interest, primarily as a precursor in the synthesis of more complex heterocyclic structures.

PropertyData
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.22 g/mol
IUPAC Name This compound
CAS Number 21357-19-1

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif found in a wide range of important compounds. wikipedia.orgmdpi.com These biaryl systems are prevalent in natural products, pharmaceuticals, and advanced materials. mdpi.comnih.gov Their unique stereochemical properties, arising from restricted rotation around the central carbon-carbon single bond (atropisomerism), allow for the creation of chiral ligands and catalysts that are crucial in asymmetric synthesis.

In materials science, biphenyls are valued for their thermal stability and are used as heat-transfer fluids. dcceew.gov.autaylorandfrancis.com They also serve as foundational units for liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and other plastics. ajgreenchem.com The versatility of the biphenyl structure allows for its functionalization, enabling chemists to fine-tune the electronic and physical properties of materials for specific applications, such as p-type semiconductors. royalsocietypublishing.org Furthermore, biphenyls are key starting materials for producing a host of other organic compounds, including emulsifiers, crop protection products, and dyes. wikipedia.orgtaylorandfrancis.com

The introduction of nitro and carboxylic acid functional groups onto a biphenyl scaffold imparts distinct chemical characteristics that are leveraged in various applications.

Nitro-Substituted Biphenyls: The nitro group is a strong electron-withdrawing group, and its presence significantly alters the electronic properties of the biphenyl system. ontosight.airesearchgate.net This electronic modification can influence the compound's reactivity in further chemical transformations, such as electrophilic substitution reactions. ontosight.ai Nitro-substituted biphenyls are valuable intermediates in organic synthesis. google.com They are frequently used in the production of dyes, pigments, and pharmaceuticals. ontosight.ainumberanalytics.com A particularly important application is their use as precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds, through reductive cyclization reactions. nih.govorganicreactions.org

Biphenyl Carboxylic Acids: The carboxylic acid group enhances the polarity and hydrophilicity of molecules, which can be crucial for their bioavailability in pharmaceutical applications. ajgreenchem.com Indeed, several biphenyl-derived carboxylic acids are marketed as significant drugs, including non-steroidal anti-inflammatory agents like Flurbiprofen and Diflunisal. ajgreenchem.com These compounds have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajgreenchem.comontosight.ai In synthetic chemistry, the carboxylic acid group provides a reactive handle for further molecular modifications, such as the formation of amides and esters, expanding the molecular diversity that can be achieved. nih.govacs.org

The primary research importance of this compound lies in its role as a specialized synthetic intermediate. The specific placement of the nitro group at the 2'-position and the carboxylic acid group at the 3-position makes it an ideal precursor for constructing complex heterocyclic systems, most notably carbazoles.

The synthesis of this compound and its derivatives can be achieved through modern cross-coupling reactions. For instance, a closely related compound, 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, is synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-2-nitrobenzene (B46134) and the methyl ester of 3-boronobenzoic acid.

The most significant application of this molecular architecture is in the Cadogan reaction, a type of reductive cyclization. nih.govorganicreactions.org In this process, a reducing agent, such as triphenylphosphine, deoxygenates the nitro group, which then cyclizes onto the adjacent phenyl ring to form a new five-membered, nitrogen-containing ring. nih.gov This reaction is a powerful and regiocontrolled method for synthesizing substituted carbazoles. researchgate.net Carbazoles themselves are an important class of compounds found in natural products and are widely used in medicinal chemistry and materials science.

Therefore, the research context of this compound is centered on its utility in providing access to valuable carbazole-based structures. Its importance is not typically as an end-product but as a critical building block that enables the efficient and controlled synthesis of more elaborate and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVOQZYLGZRQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680718
Record name 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236102-72-0
Record name 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Nitro 1,1 Biphenyl 3 Carboxylic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl (B1667301) Core Formation

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are among the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds. wikipedia.orgnih.gov These reactions are prized for their mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the required organoboron reagents. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.org The general catalytic cycle consists of three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. yonedalabs.comkochi-tech.ac.jp

The specific architecture of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid requires precise control over the position of the substituents on the biphenyl core. Suzuki-Miyaura coupling offers excellent regiochemical control based on the placement of the halide and boronic acid functional groups on the starting materials. There are two primary retrosynthetic pathways to construct the target molecule:

Route A: Coupling of a 3-halobenzoic acid derivative (e.g., 3-bromobenzoic acid) with (2-nitrophenyl)boronic acid.

Route B: Coupling of a 1-halo-2-nitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene) with (3-carboxyphenyl)boronic acid.

Both strategies are viable and the choice often depends on the commercial availability and stability of the starting materials. The regioselectivity is inherently controlled, as the carbon-carbon bond forms exclusively between the carbon atom previously attached to the halogen and the carbon atom previously attached to the boron moiety. researchgate.net Studies on similarly substituted systems confirm that high selectivity can be achieved, even in the presence of multiple halogen substituents, by carefully tuning reaction conditions. researchgate.net

The success of a Suzuki-Miyaura coupling, especially with challenging substrates like those containing electron-withdrawing nitro groups, heavily relies on the choice of the palladium catalyst and its associated ligands. mdpi.com The ligand stabilizes the palladium center and modulates its reactivity, influencing both the rate and efficiency of the catalytic cycle.

For substrates bearing electron-withdrawing groups or significant steric hindrance, simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may be insufficient. mdpi.com Modern advancements have led to the development of highly active catalyst systems. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, BrettPhos), have proven exceptionally effective. organic-chemistry.orgnih.gov These ligands promote the crucial oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reaction times. mdpi.comnih.gov Recent research has even demonstrated that nitroarenes can be used directly as electrophilic partners in Suzuki couplings, cleaving the Ar–NO₂ bond, a process that is highly dependent on the use of specialized ligands like BrettPhos. organic-chemistry.orgnih.gov

Below is a table summarizing various catalyst systems used in the synthesis of related biphenyl compounds.

Palladium SourceLigandTypical SubstratesKey Advantages
Pd(OAc)₂Triphenylphosphine (PPh₃)Aryl bromides/iodidesCost-effective, widely available
Pd₂(dba)₃SPhos / XPhosAryl chlorides, sterically hindered substratesHigh activity, broad substrate scope
Pd(acac)₂BrettPhosNitroarenes, challenging electrophilesEnables novel reactivity (C-NO₂ cleavage) organic-chemistry.org
Pd/CNone (Heterogeneous)Aryl bromidesEasily separable, reusable catalyst
PdCl₂(NH₂CH₂COOH)₂GlycineAryl halides with carboxyl groupsWater-soluble, operates in aqueous media rsc.org

The choice of solvent is critical for the efficiency of the Suzuki-Miyaura reaction as it must solubilize diverse components, including the often-polar inorganic base, the organic substrates, and the palladium catalyst complex. A variety of solvent systems have been successfully employed for the synthesis of biphenyl carboxylic acids and nitro-biphenyls.

Commonly used solvents include ethers like dioxane and tetrahydrofuran (B95107) (THF), and aromatic hydrocarbons such as toluene (B28343). yonedalabs.com Often, a co-solvent of water is added to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step. yonedalabs.com Studies have shown that mixed solvent systems, such as ethanol/water, can lead to higher yields compared to single organic solvents like toluene or DMF. nih.gov The push towards "green chemistry" has also popularized the use of water as the primary solvent, often in conjunction with water-soluble catalysts, which simplifies product isolation and reduces environmental impact. rsc.orgacs.org

The following table outlines common solvent systems and their impact on reaction outcomes for similar Suzuki couplings.

Solvent SystemBaseTypical TemperatureNotes
Dioxane / H₂OK₃PO₄ or Cs₂CO₃80-130 °CHighly effective for challenging couplings, including nitroarenes. organic-chemistry.orgresearchgate.net
Toluene / H₂OK₂CO₃80-110 °CStandard conditions, good for many substrates.
Ethanol / H₂OK₃PO₄ or K₂CO₃65-80 °COften provides higher yields than toluene; greener alternative. nih.gov
Tetrahydrofuran (THF) / H₂ONaOH~70 °CEffective for coupling chloronitrobenzenes. google.com
Water (neat)K₂CO₃Room TemperatureRequires a water-soluble catalyst; environmentally friendly. rsc.org

Alternative Metal-Mediated Carbon-Carbon Bond Forming Reactions

While palladium catalysis dominates the field, other transition metals can also effectively mediate the formation of biaryl linkages. The classical Ullmann reaction, which utilizes copper, represents one of the earliest methods for this transformation.

The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comwikipedia.org A classic example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy at high temperatures. wikipedia.org The synthesis of an unsymmetrical product like this compound via a classic Ullmann approach is more challenging and less common than the Suzuki coupling.

Mechanistic Considerations: The precise mechanism of the Ullmann reaction has been a subject of extensive study. Unlike palladium-catalyzed cycles, a mechanism involving Cu(III) intermediates is considered less likely. wikipedia.org The generally accepted pathway for the classic reaction involves:

Formation of an active copper(I) species from the reaction of metallic copper with the aryl halide at elevated temperatures. byjus.comorganic-chemistry.org

Oxidative addition of a second aryl halide molecule to the organocopper intermediate. byjus.com

Reductive elimination from the resulting diarylcopper species to form the C-C bond and a copper(I) halide. byjus.com

Electron-withdrawing groups, such as the nitro group, on the aryl halide generally activate the substrate towards the reaction. nih.govlscollege.ac.in However, the traditional Ullmann coupling has significant drawbacks, including the need for harsh reaction conditions (often >200°C), stoichiometric amounts of copper, and often erratic yields, which have led to its replacement by milder palladium-catalyzed methods in many applications. wikipedia.orglscollege.ac.inwikipedia.org Modern variations have improved the reaction's scope by using soluble copper catalysts and ligands, allowing for lower reaction temperatures. wikipedia.org

Copper-Catalyzed Decarboxylative Coupling Methods

Copper-catalyzed decarboxylative coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents. This methodology typically involves the coupling of an aryl carboxylic acid with an aryl halide, where the carboxylic acid group is extruded as carbon dioxide.

In the context of synthesizing biphenyl structures, this method can be envisioned through the reaction of a substituted benzoic acid with a haloaromatic compound. The general mechanism is believed to involve the formation of a copper(I) carboxylate intermediate. Subsequent decarboxylation generates an aryl copper species, which then participates in a cross-coupling reaction with the aryl halide to form the biaryl product. The catalytic cycle is then regenerated. The presence of ligands, such as phenanthroline, can significantly enhance the efficiency of these reactions.

A plausible, though not explicitly documented, route to a precursor of this compound could involve the copper-catalyzed decarboxylative coupling of 2-nitrobenzoic acid with a 3-halobenzoic acid derivative. The reaction conditions would likely require a copper catalyst, a suitable ligand, a base, and an appropriate solvent at elevated temperatures.

Table 1: Key Factors in Copper-Catalyzed Decarboxylative Coupling

FactorDescriptionImpact on Reaction
Copper Source Cu(I) or Cu(II) salts (e.g., CuI, CuBr, Cu₂O)Precursor to the active catalytic species.
Ligand Nitrogen-based ligands (e.g., 1,10-phenanthroline, neocuproine)Stabilizes the copper center and facilitates the catalytic cycle.
Base Inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃)Facilitates the formation of the copper carboxylate intermediate.
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMAc, NMP)Solubilizes reactants and allows for high reaction temperatures.
Temperature Typically > 100 °CProvides the necessary activation energy for decarboxylation and coupling.
Negishi and Stille Coupling Paradigms for Biphenyls

Negishi and Stille couplings are robust and widely utilized palladium-catalyzed cross-coupling reactions for the formation of C-C bonds, including the synthesis of biaryl compounds.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. For the synthesis of a this compound precursor, this could involve the coupling of a 2-nitrophenylzinc halide with a methyl 3-halobenzoate, followed by hydrolysis of the ester. The organozinc reagent can be prepared from the corresponding 2-nitrohalobenzene.

The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organic halide or triflate, catalyzed by a palladium complex. A potential Stille route to the target molecule could involve the reaction of a 2-nitrophenyltrialkylstannane with a methyl 3-halobenzoate. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups.

A notable synthesis of a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, was achieved via a Suzuki coupling, a similar palladium-catalyzed reaction. In this process, 2-benzyloxy-1-bromo-3-nitrobenzene was coupled with 3-carboxyphenylboronic acid in the presence of a palladium catalyst and a base, affording 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid with a yield of 82.4%. google.com This highlights the utility of palladium-catalyzed cross-coupling reactions in constructing the core structure of such substituted biphenyls.

Table 2: Comparison of Negishi and Stille Coupling for Biphenyl Synthesis

FeatureNegishi CouplingStille Coupling
Organometallic Reagent OrganozincOrganotin (Organostannane)
Advantages High reactivity of organozinc reagents, often leading to faster reactions and higher yields.Organostannanes are generally stable to air and moisture and tolerate a wide range of functional groups.
Disadvantages Organozinc reagents can be sensitive to moisture and air, requiring inert reaction conditions.Toxicity of organotin compounds and byproducts is a significant drawback.
Catalyst Typically Palladium or Nickel complexes.Primarily Palladium complexes.

Strategies for Introducing and Modifying the Nitro Functionality

Direct Nitration Pathways of Biphenyl Precursors

Direct nitration of a biphenyl precursor, such as [1,1'-biphenyl]-3-carboxylic acid, is a common method for introducing a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the biphenyl core. The carboxylic acid group is a deactivating group and a meta-director, while the phenyl group is an activating group and an ortho-, para-director.

When nitrating [1,1'-biphenyl]-3-carboxylic acid, the nitro group is expected to add to the ring bearing the carboxylic acid at the positions meta to the carboxyl group (positions 2, 4, and 6) and to the unsubstituted ring at the ortho and para positions (positions 2', 4', and 6'). The precise ratio of the resulting isomers depends on the reaction conditions, including the nitrating agent, temperature, and solvent. Achieving selective nitration at the 2'-position can be challenging due to the formation of multiple isomers.

A study on the nitration of o-aminobiphenyl involved treating the compound with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to produce o-amino-p'-nitrobiphenyl, demonstrating the feasibility of selective nitration on the unsubstituted ring. orgsyn.org

Reductive Transformations of Nitro-Substituted Aromatic Compounds

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group, through reduction. This transformation is crucial for the synthesis of various derivatives of this compound.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also widely used.

The choice of reducing agent is critical, especially when other reducible functional groups, such as a carboxylic acid, are present in the molecule. For instance, catalytic hydrogenation is generally compatible with carboxylic acids. In the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, the nitro group of a precursor was successfully reduced to an amino group via palladium-carbon catalyzed hydrogenation. google.com

Carboxylic Acid Group Formation and Derivatization Approaches

Carboxylation Reactions for Aryl Systems

Introducing a carboxylic acid group onto an aromatic ring can be achieved through several methods. One common approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide.

For instance, if a suitable halo-substituted 2'-nitrobiphenyl derivative is available, it could be converted into a Grignard reagent by reacting it with magnesium metal. Subsequent treatment of this Grignard reagent with solid carbon dioxide (dry ice) followed by acidic workup would yield the desired carboxylic acid. However, the presence of a nitro group can be incompatible with the formation of Grignard reagents, as the nitro group can be reduced by the organomagnesium compound.

An alternative is the use of directed ortho-metalation, where a directing group on the aromatic ring facilitates deprotonation at an adjacent position by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with carbon dioxide to introduce the carboxylic acid group.

Another approach involves the oxidation of a methyl group. If a precursor with a methyl group at the 3-position of the biphenyl system is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Hydrolysis of Nitrile Precursors to Carboxylic Acids

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis and a key step in producing this compound from its corresponding nitrile precursor, 2'-nitro-[1,1'-biphenyl]-3-carbonitrile. This conversion is achieved through hydrolysis, a reaction with water that can be effectively catalyzed under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis

In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). libretexts.orggoogle.com The reaction proceeds in two main stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For instance, the hydrolysis of 2'-nitro-[1,1'-biphenyl]-3-carbonitrile with dilute HCl would yield this compound and ammonium chloride. chemguide.co.uk The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. pressbooks.pub This process is particularly effective but requires careful control, as harsh conditions can lead to side reactions with other functional groups in the molecule. google.com

Alkaline Hydrolysis

Alternatively, alkaline hydrolysis involves heating the nitrile under reflux with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk This method initially produces the salt of the carboxylic acid (e.g., sodium 2'-nitro-[1,1'-biphenyl]-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk The mechanism is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group. weebly.com To obtain the final free carboxylic acid, the reaction mixture must be acidified in a subsequent step using a strong acid, like HCl, which protonates the carboxylate salt. libretexts.orgweebly.com A patent describes a method for the alkaline saponification of biphenyl nitriles in water under pressure, which can deliver high yields of biphenylcarboxylic acids with high selectivity. google.com For example, biphenyl-2-nitrile can be converted to biphenyl-2-carboxylic acid in 79% yield by heating with sodium hydroxide in aqueous methanol (B129727) for 25 hours. google.com

Table 1: Comparison of Hydrolysis Methods for Nitrile Precursors
ConditionReagentsInitial ProductFinal Product (after workup)Byproducts
AcidicDilute HCl or H₂SO₄, HeatCarboxylic Acid + Ammonium SaltCarboxylic AcidAmmonium Salt (e.g., NH₄Cl)
AlkalineNaOH or KOH, HeatCarboxylate Salt + AmmoniaCarboxylic AcidAmmonia (NH₃)

Protective Group Strategies in the Synthesis of this compound

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation elsewhere in the molecule. wikipedia.org For the synthesis of the target compound, the carboxylic acid group is the primary functional group that may require protection.

The carboxylic acid functional group can be reactive under various conditions, particularly in reactions involving strong bases, organometallic reagents, or reducing agents. ajgreenchem.com To prevent interference, the carboxylic acid is often converted into an ester, which is generally less reactive. Common ester protecting groups include methyl, benzyl, and tert-butyl esters. libretexts.org

Methyl Esters : These can be formed using methanol with an acid catalyst. Deprotection is typically achieved by hydrolysis with either acid or base. libretexts.org

Benzyl (Bn) Esters : Benzyl esters offer the advantage of being removable under neutral conditions through catalytic hydrogenolysis, a method that is mild and selective. libretexts.orgresearchgate.net This is particularly useful if other parts of the molecule are sensitive to acidic or basic conditions.

tert-Butyl Esters : These are stable to many nucleophilic and basic conditions but can be readily cleaved with moderate acids, such as trifluoroacetic acid (TFA). libretexts.org

The choice of protecting group is dictated by the specific reaction sequence. For example, if a Suzuki-Miyaura cross-coupling reaction is used to form the biphenyl backbone—a common strategy for such compounds—protecting the carboxylic acid as an ester can prevent potential complications with the basic conditions and palladium catalyst used in the coupling. acs.org After the successful formation of the protected 2'-nitro-[1,1'-biphenyl]-3-carboxylate ester, the protecting group is removed in a final deprotection step to yield the desired carboxylic acid. wikipedia.org The nitro group is generally stable under the conditions used for esterification and deprotection, as well as many coupling reactions, and typically does not require protection.

Table 2: Common Protecting Groups for Carboxylic Acids
Protecting GroupStructureIntroduction Method (Example)Removal Conditions
Methyl Ester-COOCH₃CH₃OH, H⁺ catalystAcid or base hydrolysis
Benzyl (Bn) Ester-COOCH₂PhBenzyl alcohol, acid catalystHydrogenolysis (H₂, Pd/C)
tert-Butyl Ester-COOC(CH₃)₃Isobutylene, H⁺ catalystModerate acid (e.g., TFA)

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Applying these principles to the synthesis of this compound can significantly minimize environmental impact and improve economic viability. researchgate.net

A key step in the synthesis of biphenyl compounds is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. ajgreenchem.comlookchem.com Traditional methods for these reactions often employ toxic organic solvents and catalysts that are difficult to recover and reuse. Green approaches focus on mitigating these drawbacks.

Key Green Strategies:

Use of Aqueous Media : One of the most significant green advancements is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. researchgate.net Research has demonstrated the successful synthesis of various biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling in pure water. researchgate.net

Development of Recyclable Catalysts : To improve sustainability, catalysts have been designed for easy separation and reuse. An example is a water-soluble fullerene-supported palladium nanocatalyst (C60-TEGs/PdCl2) used for Suzuki-Miyaura couplings. researchgate.net This catalyst showed high activity in water at room temperature, and it could be recycled at least five times without a significant decrease in product yield. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature instead of requiring heating reduces energy consumption, a core principle of green chemistry. wjpmr.com The aforementioned fullerene-supported catalyst enabled yields of over 90% at room temperature within four hours. researchgate.net

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Suzuki-Miyaura reactions generally have good atom economy, and optimizing them under green conditions further enhances this aspect.

Environmentally Benign Reagents : Another green approach involves replacing hazardous reagents with safer alternatives. For instance, a patented method for the hydrolysis of biphenyl nitriles uses only water under pressure, completely avoiding the need for organic solvents or strong acids and bases in the primary reaction step, thus presenting an extremely environmentally-friendly process. google.com

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Reaction Mechanisms and Chemical Transformations of 2 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Mechanistic Investigations of Carbon-Carbon Bond Formation in Biphenyls

The synthesis of the biphenyl (B1667301) backbone, the core of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, is often achieved through palladium-catalyzed cross-coupling reactions. These methods provide an efficient means of forming the crucial carbon-carbon bond that links the two phenyl rings.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing nitrobiaryl compounds. rsc.org The catalytic cycle for such a transformation typically involves a sequence of well-defined steps. A proposed mechanistic cycle, adaptable for the synthesis of biphenyl structures, involves the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) intermediate. mdpi.com This is followed by transmetalation with a second aryl component, often an organoboron compound. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mdpi.com

Table 1: Key Stages in a General Palladium-Catalyzed Biphenyl Synthesis

StageDescriptionIntermediate Species
Oxidative Addition An aryl halide adds to the Pd(0) catalyst, increasing palladium's oxidation state to +2.Aryl-Pd(II)-Halide Complex
Transmetalation The aryl group from an organometallic reagent (e.g., an arylboronic acid) replaces the halide on the Pd(II) complex.Diaryl-Pd(II) Complex
Reductive Elimination The two aryl groups couple and are eliminated from the palladium center, forming the biphenyl product and regenerating the Pd(0) catalyst.Pd(0) Catalyst

The efficiency and success of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ancillary ligands and bases. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and are crucial for stabilizing the catalyst and modulating its reactivity. nih.govunica.it The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. researchgate.net For instance, bulky, electron-rich ligands can promote these key steps, leading to higher reaction efficiency.

Bases play a critical role, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling. The base activates the organoboron species, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. The choice of base can significantly impact reaction yield and is selected based on the specific substrates and catalytic system used.

Reactivity Profile of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the chemical properties of the phenyl ring to which it is attached.

The nitro group deactivates the aromatic ring towards electrophilic substitution through a combination of strong inductive and resonance effects. numberanalytics.comnih.govresearchgate.net It withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com This deactivation is most pronounced at the ortho and para positions relative to the nitro group, as shown by the resonance structures which place a partial positive charge at these locations. quora.com Consequently, electrophilic attack on the nitro-substituted ring of this compound is disfavored and, if forced, would be directed to the meta position. quora.comnumberanalytics.com

A key transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion is fundamental in organic synthesis as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com The reduction can be achieved selectively, even in the presence of other reducible functional groups like the carboxylic acid.

The reduction proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov A variety of reagents can accomplish this transformation. Catalytic hydrogenation using H₂ gas with catalysts like palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), is also widely employed. masterorganicchemistry.comcommonorganicchemistry.com For substrates sensitive to acidic or hydrogenation conditions, reagents like sodium sulfide (B99878) (Na₂S) can be used. commonorganicchemistry.com The presence of an electron-withdrawing carboxylic acid group can make the reduction more challenging, but specific reagent systems, such as hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, have been shown to be effective.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemTypical ConditionsNotes
H₂ / Pd/C Hydrogen gas, Palladium on Carbon catalystHighly efficient for both aromatic and aliphatic nitro groups; may also reduce other functional groups. commonorganicchemistry.com
Fe / HCl or Acetic Acid Iron powder in acidic mediumA classic, mild method that is often selective for the nitro group. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂ Tin(II) chlorideA mild reducing agent suitable for substrates with other reducible groups. commonorganicchemistry.com
Hydrazine glyoxylate / Zn or Mg Zinc or Magnesium powderEffective for the selective reduction of nitro groups in the presence of other reducible moieties like carboxylic acids.

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of chemical transformations. libretexts.org Like the nitro group, it is an electron-withdrawing and meta-directing substituent on its own aromatic ring. numberanalytics.com

Key reactions of the carboxylic acid moiety include:

Deprotonation: As an acid, it readily reacts with bases to form a carboxylate salt.

Nucleophilic Acyl Substitution: This is a major class of reactions where the hydroxyl (-OH) of the carboxyl group is replaced by a nucleophile. This allows for the synthesis of several important derivatives. For example, reaction with an alcohol under acidic catalysis yields an ester (esterification). Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be easily converted to esters, amides, and other derivatives. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Decarboxylation: In certain palladium-catalyzed reactions, the carboxylic acid group can be removed entirely in a process known as decarboxylation. researchgate.netberkeley.edu

These transformations on the carboxylic acid group of this compound allow for further functionalization of the molecule, enabling the synthesis of a wide range of derivatives.

Table 3: Common Transformations of the Carboxylic Acid Functional Group

Reaction TypeTypical ReagentsProduct Functional Group
Esterification Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄)Ester (-COOR)
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acyl Chloride (-COCl)
Amide Formation Acyl chloride intermediate followed by an amine (R₂NH)Amide (-CONR₂)
Reduction Lithium aluminum hydride (LiAlH₄) followed by H₂O workupPrimary Alcohol (-CH₂OH)

Nucleophilic Acyl Substitution Pathways and Intermediates

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, including this compound. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This process leads to the formation of a tetrahedral intermediate. The reaction's progression is contingent on the presence of a competent leaving group on the acyl compound. libretexts.org

For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct substitution is challenging. To facilitate the reaction, the carboxylic acid must first be "activated." This typically involves converting the hydroxyl group into a better leaving group. Common strategies include:

Conversion to an Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. semanticscholar.orglibretexts.org The chlorosulfite intermediate formed during this process is an excellent leaving group. libretexts.org

Conversion to an Acid Anhydride: Reaction with another carboxylic acid molecule or a derivative can form an anhydride, which has a carboxylate leaving group. libretexts.org

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.orgyoutube.com This intermediate is then readily attacked by a nucleophile, with dicyclohexylurea acting as a good leaving group. libretexts.orgyoutube.com

Once activated, the acyl derivative of this compound can react with a wide range of nucleophiles. The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.comlibretexts.org

Esterification and Amide Formation Reactions

Esterification and amide formation are two of the most important nucleophilic acyl substitution reactions for this compound.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through the Fischer esterification method. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. masterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Alternative methods for esterification that avoid the use of strong acids include activation with coupling reagents or conversion to an acyl halide followed by reaction with an alcohol. uobabylon.edu.iqorganic-chemistry.org

Amide Formation: The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.comkhanacademy.org Therefore, the carboxylic acid group must be activated.

Common methods for the synthesis of amides from this compound include:

Via Acyl Chlorides: The most common method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with an amine (a process known as aminolysis) to form the amide. libretexts.orglibretexts.org An additional base is often required to neutralize the HCl byproduct. youtube.comkhanacademy.org

Using Coupling Reagents: Reagents like DCC facilitate the direct coupling of the carboxylic acid with a primary or secondary amine to yield the corresponding secondary or tertiary amide. libretexts.orgyoutube.com

High-Temperature Reaction: Direct heating of the ammonium carboxylate salt can be used to drive off water and form the amide, though this method often requires harsh conditions. youtube.comkhanacademy.org

Boron-based Catalysts: Boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids. semanticscholar.orggoogle.com

The presence of the electron-withdrawing nitro group on the aromatic ring can increase the rate and yield of amide formation reactions. semanticscholar.org

Interactive Table: Common Reagents for Ester and Amide Formation
TransformationReagent ClassSpecific ExamplesKey Features
Esterification Acid CatalystsH₂SO₄, TsOHEquilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.com
Acyl Halide FormationSOCl₂, (COCl)₂Forms a highly reactive intermediate; followed by alcoholysis. libretexts.org
Coupling ReagentsDCCMild conditions; forms an activated ester intermediate.
Amide Formation Acyl Halide FormationSOCl₂, (COCl)₂Highly efficient; requires a base to neutralize HCl byproduct. libretexts.orgyoutube.com
Coupling ReagentsDCC, HATU, HOBtMild conditions; good for sensitive substrates. libretexts.orgyoutube.com
Direct CatalysisBoric AcidGreener chemistry approach; avoids stoichiometric activators. semanticscholar.orggoogle.com

Regioselectivity and Stereochemical Control in Reactions Involving the Biphenyl Core

Beyond the reactions of the carboxylic acid group, the structure of the biphenyl core itself, with its specific substitution pattern, introduces important considerations of regioselectivity and stereochemistry.

Steric and Electronic Directing Effects of Substituents

In reactions involving the aromatic rings, such as electrophilic aromatic substitution, the existing substituents—the nitro group (-NO₂) and the carboxylic acid group (-COOH)—exert significant directing effects.

Electronic Effects: Both the nitro group and the carboxylic acid group are electron-withdrawing and act as deactivating groups towards electrophilic aromatic substitution. They direct incoming electrophiles to the meta position relative to themselves. youtube.com The phenyl group itself is generally considered an activating group, directing incoming electrophiles to the ortho and para positions. youtube.com In the case of this compound, the interplay of these effects can be complex. However, the deactivating nature of the NO₂ and COOH groups means that further electrophilic substitution on either ring is generally disfavored.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of this molecule. wikipedia.org The bulky substituents at the ortho-positions (2'-nitro group) and a meta-position adjacent to the biphenyl linkage (3-carboxylic acid) hinder the rotation around the C-C single bond connecting the two phenyl rings. youtube.comlibretexts.org This restricted rotation is a key feature of the molecule's stereochemistry. In potential reactions on the aromatic rings, steric hindrance from these bulky groups can block access to certain positions, influencing the regioselectivity of the reaction. youtube.comacs.org For example, an electrophile would be less likely to attack a position sterically shielded by the large nitro or carboxylic acid group.

Interactive Table: Directing Effects of Substituents
SubstituentPositionElectronic EffectRing ActivityDirecting Influence
-NO₂2'Electron-withdrawing (-I, -M)Deactivatingmeta-directing
-COOH3Electron-withdrawing (-I, -M)Deactivatingmeta-directing
-C₆H₄COOH1'Electron-withdrawing (-I)Deactivatingortho, para-directing (weak)
-C₆H₄NO₂1Electron-withdrawing (-I)Deactivatingortho, para-directing (weak)

Considerations of Atropisomerism in Biphenyl Systems

A critical stereochemical feature of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers. pharmaguideline.comunacademy.comstereoelectronics.org

This phenomenon, also known as axial chirality, is common in ortho-substituted biphenyl compounds. youtube.compharmaguideline.comslideshare.net For atropisomerism to occur and for the molecule to be chiral, two conditions must be met:

Restricted Rotation: The rotation around the single bond connecting the two rings must be significantly hindered. This is typically caused by the steric bulk of substituents at the ortho positions. slideshare.netyoutube.com In this compound, the 2'-nitro group provides this necessary steric hindrance. youtube.comlibretexts.org

Lack of a Plane of Symmetry: The individual conformers must not be superimposable on their mirror images. This requires that each ring has dissimilar substituents at its ortho positions (or a substitution pattern that removes planes of symmetry). youtube.comyoutube.com

The presence of the nitro group at the 2'-position creates a significant steric barrier that restricts free rotation around the biphenyl C-C bond. wikipedia.orglibretexts.org This restricted rotation forces the two phenyl rings to exist in non-planar conformations. libretexts.org Because the substitution pattern of the molecule as a whole lacks a plane of symmetry in these twisted conformations, this compound is a chiral molecule and can exist as a pair of enantiomers (atropisomers). youtube.comuou.ac.in

The stability of these atropisomers, or the rate at which they interconvert (racemize), depends on the height of the rotational energy barrier. libretexts.orgslideshare.net This barrier is directly related to the size of the ortho-substituents; larger groups lead to a higher barrier and more stable atropisomers. libretexts.orgstereoelectronics.org The nitro group is sufficiently bulky to allow for the potential separation of the enantiomers under certain conditions. libretexts.org Any chemical transformation involving this molecule must therefore consider the potential for creating or modifying stereogenic axes, which could lead to diastereomeric products if other chiral centers are present.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in published literature. However, based on established principles, the expected chemical shifts can be predicted. The ¹H NMR spectrum would likely show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the eight protons on the biphenyl (B1667301) rings. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum would reveal 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid group would be found in the downfield region, around 165-185 ppm. The aromatic carbons would resonate between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O) 165 - 185

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. A very broad peak from 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is often broadened due to hydrogen bonding. chemsrc.com The C=O stretching vibration of the carboxylic acid would result in a strong absorption band typically between 1710 and 1760 cm⁻¹. chemsrc.com The presence of the nitro group would be confirmed by two strong bands corresponding to asymmetric and symmetric stretching, usually found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (broad) FT-IR
Carboxylic Acid (C=O) C=O Stretch 1710 - 1760 FT-IR, Raman
Nitro Group (-NO₂) Asymmetric Stretch ~1530 FT-IR
Nitro Group (-NO₂) Symmetric Stretch ~1350 FT-IR
Aromatic Rings C=C Stretch 1400 - 1600 FT-IR, Raman

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₉NO₄, corresponding to a molecular weight of approximately 243.22 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The nitro group can also be lost as NO₂ (M-46). The biphenyl structure would likely lead to fragments corresponding to the individual phenyl rings and their substituted derivatives.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives. It would also show the arrangement of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. At present, there are no publicly available crystal structure data for this compound in crystallographic databases.

Elemental Analysis for Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample.

For this compound (C₁₃H₉NO₄), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 13 156.143 64.21%
Hydrogen H 1.008 9 9.072 3.73%
Nitrogen N 14.007 1 14.007 5.76%
Oxygen O 15.999 4 63.996 26.31%

| Total | | | | 243.218 | 100.00% |

Experimental results from elemental analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% deviation.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is an essential tool for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 stationary phase would be used with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation would be achieved by gradient elution, where the proportion of the organic solvent is increased over time.

Detection would most likely be performed using a UV-Vis detector, as the aromatic rings and the nitro group are strong chromophores that will absorb UV light. The purity of the sample would be determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. While some suppliers indicate the availability of HPLC data for this compound, specific method details and chromatograms are not publicly accessible.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly polar molecules such as this compound presents significant challenges due to its low volatility and potential for thermal degradation within the GC system. colostate.edusigmaaldrich.com The presence of the carboxylic acid functional group leads to strong intermolecular hydrogen bonding, which elevates the boiling point and can cause poor peak shape and adsorption onto the chromatographic column. colostate.edu

To overcome these limitations, derivatization is an essential prerequisite for the successful GC-MS analysis of this compound. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to gas chromatography. sigmaaldrich.comgcms.cz The most common derivatization strategies for carboxylic acids are alkylation (specifically esterification) and silylation. colostate.eduresearchgate.net Esterification, for instance, converts the polar carboxyl group into a less polar and more volatile ester group. gcms.cz

For the analysis of this compound, a typical derivatization procedure would involve its conversion to a methyl ester, forming Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate. This can be achieved using various methylating agents, such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. researchgate.net Once derivatized, the resulting compound can be readily analyzed by GC-MS.

Predicted Gas Chromatography Behavior

The derivatized analyte, Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate, would exhibit significantly improved chromatographic behavior compared to its underivatized precursor. It would be sufficiently volatile to be carried by the inert gas mobile phase (typically helium or hydrogen) through a nonpolar or medium-polarity capillary column, such as one coated with a polydimethylsiloxane (B3030410) stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time of the derivatized compound would be reproducible under specific chromatographic conditions (e.g., temperature program, flow rate, and column type), allowing for its consistent detection.

Predicted Mass Spectrometry Fragmentation

Upon elution from the GC column, the derivatized molecule enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI). This high-energy ionization technique (usually at 70 eV) causes the molecule to fragment in a reproducible and characteristic manner, which is crucial for structural elucidation. youtube.com The mass spectrum of Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate is predicted to show a distinct molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of specific bonds.

The fragmentation pattern would be influenced by the three main structural components of the molecule: the methyl ester group, the nitro group, and the biphenyl backbone. whitman.eduyoutube.com

Key Predicted Fragmentation Pathways:

Loss of the Methoxy (B1213986) Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a prominent peak at M-31. jove.com

Loss of the Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the entire carbomethoxy group (•COOCH₃), producing a fragment ion at M-59. jove.com

Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose nitrogen monoxide (NO) and nitrogen dioxide (NO₂). This would lead to fragment ions at M-30 and M-46, respectively. youtube.com

Cleavage of the Biphenyl System: The bond connecting the two phenyl rings can also cleave, although this is generally less favorable than fragmentation at the functional groups.

The resulting mass spectrum provides a "fingerprint" that can be used to confirm the identity of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. The relative abundances of these fragments are critical for a conclusive identification.

The following table summarizes the predicted key fragment ions for Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate (Molecular Weight: 257.24 g/mol ).

Predicted m/z Proposed Fragment Structure/Loss Significance
257[C₁₄H₁₁NO₄]⁺ (Molecular Ion)Confirms the molecular weight of the derivatized analyte.
226[M - OCH₃]⁺Characteristic loss from the methyl ester group. jove.com
211[M - NO₂]⁺Characteristic loss from the nitroaromatic group. youtube.com
198[M - COOCH₃]⁺Loss of the entire carbomethoxy group. jove.com
180[C₁₃H₈O]⁺Potential fragment after loss of both NO₂ and a methyl group.
152[C₁₂H₈]⁺Biphenyl backbone fragment after loss of all substituents.

The following table provides a more detailed breakdown of the predicted fragmentation pattern under electron ionization.

m/z (mass/charge ratio) Relative Abundance (Predicted) Proposed Ion Identity
257ModerateMolecular ion (M⁺)
226High[M - OCH₃]⁺
211Moderate[M - NO₂]⁺
198Moderate[M - COOCH₃]⁺
180Low[C₁₃H₈O]⁺
152Moderate[C₁₂H₈]⁺ (Biphenyl radical cation)
76Low[C₆H₄]⁺ (Benzyne radical cation)

Computational and Theoretical Studies of 2 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, can be used to optimize the molecular geometry and calculate fundamental properties. nih.gov

These calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these computational approaches can predict the distribution of electronic charge within the molecule, identifying electron-rich and electron-deficient regions. This is often visualized through Molecular Electrostatic Potential (MEP) maps, which are valuable for understanding intermolecular interactions. For similar aromatic compounds, it has been shown that the distribution of electrostatic potential can highlight regions prone to electrophilic or nucleophilic attack. mdpi.com

Table 1: Calculated Electronic Properties of a Related Biphenyl (B1667301) Compound

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
Energy Gap (HOMO-LUMO)4.0 eV
Dipole Moment3.5 D

Note: The data in this table is representative of typical values for similar nitroaromatic compounds and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and flexibility of this compound over time. researchgate.net By simulating the atomic motions of the molecule, MD can reveal the preferred spatial arrangements of the two phenyl rings and the substituent groups.

In Silico Modeling for Investigating Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict and analyze how a molecule like this compound might interact with biological macromolecules or other chemical species.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. semanticscholar.orgresearchgate.net

For this compound, docking simulations could be employed to hypothesize its binding to various enzymes or receptors. The process involves placing the molecule into the binding site of a macromolecule and evaluating the interaction energy. This can reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For instance, studies on other biphenyl derivatives have used docking to understand their affinity for enzyme active sites like cyclooxygenase (COX). semanticscholar.org Similarly, docking studies on other nitro compounds have been used to assess their binding to enzymes such as inducible nitric oxide synthase (iNOS). researchgate.net

Table 2: Representative Molecular Docking Results for a Biphenyl Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Topoisomerase II-7.2Asp479, Gly488, Arg492

Note: This data is hypothetical and for illustrative purposes, based on typical results for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties or structural features that are critical for a desired effect.

For a class of compounds including this compound, a QSAR study could be developed to guide the design of new derivatives with enhanced activity. nih.gov This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. Such models can help in understanding which modifications to the biphenyl scaffold, the nitro group, or the carboxylic acid group would be most likely to improve its biological profile. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can be used to predict various spectroscopic parameters for this compound. These predictions can be valuable for interpreting experimental spectra and confirming the structure of the compound.

For example, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to specific atomic motions within the molecule. Similarly, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for the 1H and 13C nuclei, which can then be compared to experimental NMR data. nih.gov The electronic properties calculated through time-dependent DFT (TD-DFT) can also predict the UV-Vis absorption spectrum. nih.gov

Reaction Pathway and Transition State Analysis through Computational Chemistry

Computational chemistry offers the means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. researchgate.net

For instance, the reduction of the nitro group is a common transformation for nitroaromatic compounds. researchgate.net Computational methods can be used to explore the step-by-step mechanism of this reduction, identifying key intermediates and the energy barriers between them. This can provide a detailed understanding of the reaction kinetics and help in optimizing reaction conditions. Such studies have been applied to understand the metabolism of other nitrophenyl-carboxylic acid compounds. nih.gov Similarly, the decarboxylation of the carboxylic acid group could be another reaction pathway amenable to computational investigation.

Applications of 2 Nitro 1,1 Biphenyl 3 Carboxylic Acid in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Functionalized Biphenyls and Heterocyclic Systems

The structure of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid offers multiple reactive sites, making it an ideal precursor for a wide range of more complex molecules. Biphenyls are recognized as important structural motifs in organic chemistry, forming the core of many pharmacologically active compounds, chiral reagents, and materials. The functionalization of the basic biphenyl (B1667301) skeleton is crucial for its application. rsc.org

The carboxylic acid group can undergo various transformations, such as conversion to esters, amides, or acid chlorides, allowing it to be coupled with other molecules. rsc.org Simultaneously, the nitro group can be reduced to an amine, which can then be diazotized or participate in condensation reactions to form heterocyclic rings. This dual functionality allows for the strategic, stepwise synthesis of polyfunctionalized biphenyls that are otherwise difficult to prepare. nih.gov For example, after the reduction of the nitro group, an intramolecular condensation reaction between the newly formed amine and a derivative of the carboxylic acid could be envisioned to form a lactam, creating a fused heterocyclic system. Such synthetic strategies are central to building libraries of complex molecules for drug discovery and materials science.

Role in the Development of Pyrazolone (B3327878) Derivatives

Pyrazolone and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. jocpr.comnih.gov The pyrazolone structural motif is a key component in several approved drugs. nih.gov

A prominent example illustrating the role of nitro-biphenyl carboxylic acids in this area is the synthesis of Eltrombopag, a drug used to treat thrombocytopenia. nih.gov The synthesis of Eltrombopag involves a key intermediate, 3'-amino-2'-hydroxy-[1,1']-biphenyl-3-carboxylic acid. This intermediate is prepared from its corresponding nitro precursor, 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, through the reduction of the nitro group. The resulting biphenylamine derivative is then reacted with a diketone to construct the pyrazolone ring. This demonstrates the critical role of the nitro-biphenyl carboxylic acid scaffold as a precursor to the biphenylamine core required for the formation of complex, pharmaceutically active pyrazolone systems.

Key Synthetic Steps Involving Biphenyl Precursors
Precursor TypeKey TransformationResulting IntermediateFinal Product ClassExample
Nitro-Biphenyl Carboxylic Acid DerivativeReduction of Nitro GroupAmino-Biphenyl Carboxylic AcidPyrazolone DerivativesEltrombopag Synthesis

Intermediate in the Preparation of Substituted Biphenylamines

Substituted biphenylamines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. google.com The most direct and common method for preparing an aromatic amine is the reduction of the corresponding nitro compound. chemguide.co.uk Therefore, this compound serves as a direct precursor to 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid.

This transformation is typically achieved using reagents such as tin and hydrochloric acid or through catalytic hydrogenation. chemguide.co.uk The resulting biphenylamine can then be used in a variety of subsequent reactions. For instance, the amine group can be a nucleophile in substitution reactions or can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. The synthesis of several modern fungicides, including Boscalid and Fluxapyroxad, relies on substituted ortho-biphenylamines as key structural components, highlighting the industrial importance of synthetic routes starting from nitro-biphenyl precursors. google.com While these specific examples may start from different isomers, the underlying synthetic strategy of reducing a nitro-biphenyl to a biphenylamine is a widely applied principle.

Building Block for Metal-Organic Framework (MOF) Ligands and Related Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.com Aromatic carboxylic acids are among the most common and effective ligands used for the synthesis of MOFs due to their ability to form strong coordination bonds with metal centers. rsc.org

This compound is a highly suitable candidate for a MOF ligand for several reasons. The carboxylic acid group provides the necessary coordination site to bind to metal centers, while the biphenyl unit acts as a rigid spacer to build a porous framework. escholarship.org Furthermore, the uncoordinated nitro group can be incorporated into the MOF's pores, modifying their chemical environment. This "functionalization" of the pores can be used to impart specific properties to the material, such as selective gas adsorption or sensing capabilities for other nitroaromatic compounds (e.g., explosives). rsc.orgresearchgate.net The nitro group can also serve as a site for post-synthetic modification, where it can be chemically transformed (e.g., reduced to an amine) after the framework has been constructed, allowing for further tuning of the MOF's properties. escholarship.org

Features of this compound as a MOF Ligand
Structural ComponentFunction in MOF ConstructionPotential Advantage
Carboxylic Acid GroupBinds to metal ions/clustersForms the primary structure of the framework
Biphenyl BackboneActs as a rigid organic linkerCreates well-defined and stable porous structures
Nitro GroupLines the pores of the frameworkEnhances selectivity for gas adsorption/sensing; allows for post-synthetic modification

Contributions to the Synthesis of Liquid Crystals and Optoelectronic Materials

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. colorado.edu The molecules that form liquid crystals often consist of a rigid core and flexible tails. The biphenyl unit is a classic example of a rigid core used extensively in the design of liquid crystalline materials, including the cyanobiphenyls that were foundational to the development of liquid crystal displays (LCDs). uea.ac.uk

This compound serves as a valuable precursor for the synthesis of new liquid crystalline materials. nih.gov The rigid biphenyl core is already present, and the nitro and carboxylic acid functional groups act as synthetic handles. These groups can be elaborated into the long, flexible alkyl or alkoxy chains that are also characteristic of liquid crystal molecules. For example, the carboxylic acid can be esterified with a long-chain alcohol. The presence and position of substituents like the nitro group can influence the molecule's polarity and packing, thereby tuning the specific properties and temperature ranges of the resulting liquid crystal phases. nih.gov Biphenyl derivatives are also significant as intermediates for fluorescent layers in organic light-emitting diodes (OLEDs), indicating a broader role for compounds like this compound in the field of optoelectronics. rsc.org

Structure Activity Relationships and Derivative Design for Fundamental Chemical Biology Investigations

Systematic Structural Modifications of the Biphenyl (B1667301) Core and Substituents

Systematic alteration of the 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid structure allows for a detailed exploration of how chemical changes translate into different molecular properties and interactions. Key modifications include altering the position of existing functional groups, introducing new ones like halogens, and derivatizing the carboxylic acid to an ester.

The relative positioning of the nitro and carboxylic acid groups on the biphenyl rings significantly influences the molecule's physicochemical properties, including acidity, polarity, and three-dimensional shape. The electronic effects of these substituents, whether electron-withdrawing or donating, are transmitted through the aromatic system via inductive and resonance effects. libretexts.orgresearchgate.net The location of these groups determines the extent of electronic communication between them and with the biphenyl core.

For example, the acidity of the carboxylic acid group is influenced by the position of the electron-withdrawing nitro group. lumenlearning.com Different isomers of nitrobiphenyl carboxylic acid will exhibit distinct properties due to these positional differences.

Table 1: Comparison of Selected Nitrobiphenyl Carboxylic Acid Isomers This table is generated based on data for representative isomers to illustrate the impact of substituent position.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Positional Feature
2'-Nitro-[1,1'-biphenyl]-2-carboxylic acid 17294-89-2 C₁₃H₉NO₄ 243.21 Both substituents are at the ortho positions relative to the biphenyl linkage, potentially leading to significant steric hindrance. nih.gov
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid 92-89-7 C₁₃H₉NO₄ 243.21 Substituents are at the para positions, allowing for maximum electronic conjugation and minimal steric clash between the rings. nih.gov

Table 2: Predicted Electronic Influence of Halogen Substituents This table presents a conceptual overview of the general effects of halogenation.

Halogen Electronegativity (Pauling Scale) Primary Electronic Effect Potential Impact on Acidity of COOH
Fluorine (F) 3.98 Strong inductive withdrawal (-I) Increase
Chlorine (Cl) 3.16 Strong inductive withdrawal (-I) Increase
Bromine (Br) 2.96 Moderate inductive withdrawal (-I) Increase

Esterification of the carboxylic acid group is a straightforward modification that can profoundly alter a molecule's properties. Replacing the acidic proton with an alkyl chain (e.g., methyl, ethyl, propyl) removes the ability to ionize and significantly increases the compound's lipophilicity (fat-solubility). The length of this alkyl chain is a key determinant of this effect.

Research on other classes of compounds has shown that as the alkyl chain length increases, hydrophobicity generally increases. nih.gov This can lead to changes in solubility, membrane permeability, and interactions with hydrophobic binding pockets. nih.govrsc.org For example, studies on (R)-3-Hydroxybutyric alkyl esters demonstrated that antibacterial activity varied with the ester chain length, with the C6 ester showing optimal activity. nih.gov This highlights that a systematic variation of the ester alkyl chain is a powerful tool for fine-tuning molecular behavior. rsc.org

Table 3: Expected Impact of Alkyl Chain Length in Ester Derivatives This table illustrates the general trends associated with increasing alkyl chain length in ester derivatives.

Alkyl Group Chain Length Expected Lipophilicity (LogP) Expected Aqueous Solubility Potential Effect on Cell Permeability
Methyl (-CH₃) C1 Low Highest Moderate
Ethyl (-C₂H₅) C2 Moderate High Increased
Butyl (-C₄H₉) C4 High Moderate Potentially Optimal

Influence of Electronic Properties on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is governed by non-covalent forces that are highly dependent on the electronic properties of the interacting partners. For this compound, the strong electron-withdrawing nitro group and the ionizable carboxylic acid group are the dominant features dictating its recognition profile.

The nitro group (NO₂) is a powerful electron-withdrawing moiety, a property that stems from both a strong inductive effect and a resonance effect. researchgate.netnih.gov The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the aromatic ring through the sigma bond (inductive effect). libretexts.org Concurrently, the pi system of the nitro group can delocalize electrons from the aromatic ring (resonance effect), further decreasing the ring's electron density. libretexts.orgresearchgate.net

This significant withdrawal of electrons has several consequences:

Ring Deactivation: It makes the aromatic rings electron-poor, which deactivates them towards electrophilic aromatic substitution. libretexts.org

Polarity Modulation: It creates a significant dipole moment and alters the polarity of the molecule, which can favor interactions with nucleophilic sites or electron-rich pockets in biological macromolecules. nih.gov

Influence on other Substituents: The electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.

The carboxylic acid group (-COOH) can exist in two states depending on the pH of its environment: a protonated (neutral) form and a deprotonated (anionic) form (-COO⁻). This ability to donate a proton is a critical feature in molecular recognition. ijacskros.com

Protonated State (COOH): In acidic or neutral environments, the group is predominantly in its COOH form. In this state, it can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl C=O oxygen). ijacskros.com This dual capability allows for specific and directional hydrogen bonding interactions within a receptor binding site.

Deprotonated State (COO⁻): In a more basic environment (at a pH above its pKa), the group loses its proton to become a carboxylate anion. This anion is a strong hydrogen bond acceptor and can also participate in highly favorable electrostatic (ionic) interactions with positively charged residues like arginine or lysine (B10760008) in a protein.

The transition between these states is fundamental to how the molecule is recognized in different biological compartments, which may have varying pH levels. Vibrational spectroscopy can be used to identify the protonation state, as the C=O stretching frequency differs significantly between the COOH form (around 1690–1750 cm⁻¹) and the COO⁻ form (1540–1650 cm⁻¹). researchgate.net The specific pKa value, which dictates the pH of this transition, is itself modulated by the electronic effects of other substituents on the molecule, such as the electron-withdrawing nitro group. lumenlearning.com

Rational Design Principles for Modulating Biochemical Pathways

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry and chemical biology. Its conformational flexibility and ability to present substituents in a defined spatial orientation make it an ideal framework for the design of molecules that can interact with biological targets with high affinity and specificity. The compound this compound incorporates key functional groups—a biphenyl core, a nitro group, and a carboxylic acid—that are pivotal in molecular recognition and can be strategically manipulated to modulate biochemical pathways.

Pharmacophore Fusion Strategies for Scaffold Development

Pharmacophore fusion is a rational drug design strategy that involves combining the key structural features of two or more known ligands to create a new, hybrid molecule with potentially enhanced or novel activity. This approach is particularly effective when targeting proteins with multiple binding sites or when aiming to improve the affinity and selectivity of a lead compound.

The this compound scaffold is well-suited for pharmacophore fusion strategies. The biphenyl core can serve as a rigid spacer to correctly orient pharmacophoric elements, while the carboxylic acid and nitro groups can act as key interaction points. For instance, the carboxylic acid can engage in hydrogen bonding or ionic interactions with basic residues like arginine or lysine in a protein's active site. The nitro group, a strong hydrogen bond acceptor and electron-withdrawing group, can also participate in specific hydrogen bonds and polar interactions.

A notable example of applying a pharmacophore fusion strategy to a biphenyl carboxylic acid scaffold is in the development of inhibitors for the urate transporter 1 (URAT1), a key protein involved in gout. mdpi.com Researchers have designed novel URAT1 inhibitors by fusing the biphenyl carboxylic acid motif of the angiotensin II receptor blocker Telmisartan, which is known to have URAT1 inhibitory activity, with a hydrophobic fragment from another URAT1 inhibitor, Epaminurad. mdpi.com This strategy resulted in potent new inhibitors, demonstrating the utility of the biphenyl carboxylic acid scaffold in creating novel chemical entities with desired biological activities. mdpi.com While this example does not specifically use the 2'-nitro substituted variant, it highlights a rational design principle that is directly applicable to it.

The strategic placement of the nitro group on the second phenyl ring in this compound can be leveraged to achieve selective interactions. For example, in the design of inhibitors for enzymes in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family, the position of nitro groups on a biphenyl scaffold was found to be crucial for differential target recognition. nih.gov Specifically, a nitro group at the 2-position was important for interacting with microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and leukotriene C4 synthase (LTC4S), while a nitro group at the 4-position was key for binding to 5-lipoxygenase-activating protein (FLAP). nih.gov This illustrates how the specific substitution pattern on the biphenyl core, including the placement of a nitro group, can be rationally designed to achieve selectivity for different biological targets.

Scaffold Hopping and Bioisosteric Replacements in Chemical Probe Design

The this compound scaffold can serve as a starting point for both scaffold hopping and bioisosteric replacement. For instance, the biphenyl core itself can be replaced by other rigid linkers that maintain a similar orientation of the key pharmacophoric groups.

Bioisosteric replacement of the functional groups on the this compound scaffold offers a powerful tool for fine-tuning its properties. The nitro group, for example, is a versatile functional group in medicinal chemistry, but it can sometimes be associated with metabolic liabilities. Therefore, identifying suitable bioisosteres for the nitro group is an important aspect of probe design. Potential bioisosteres for a nitro group include a cyano group, a sulfonamide, or various small heterocyclic rings that can mimic its hydrogen-bonding and electronic properties. A study on non-steroidal anti-androgens explored the replacement of a nitro group with a boronic acid functionality, investigating its ability to act as a bioisostere. nih.gov

The following table provides examples of potential bioisosteric replacements for the key functional groups of this compound:

Functional GroupPotential Bioisosteric ReplacementsRationale for Replacement
Nitro GroupCyano, Sulfonamide, Oxadiazole, TriazoleModulate electronic properties, improve metabolic stability, alter hydrogen bonding capacity.
Carboxylic AcidTetrazole, Hydroxamic Acid, Acylsulfonamide, HydroxyisoxazoleImprove cell permeability, enhance metabolic stability, maintain key interactions with the biological target.

Understanding Molecular Recognition Motifs in Complex Biological Systems

The biological activity of a small molecule is fundamentally determined by its ability to be recognized by and interact with macromolecular targets such as proteins or nucleic acids. The specific three-dimensional arrangement of functional groups on a molecule, its "molecular recognition motifs," dictates its binding affinity and selectivity. This compound possesses distinct motifs that can engage in a variety of non-covalent interactions.

The biphenyl core provides a hydrophobic surface that can participate in van der Waals and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The rotational flexibility around the bond connecting the two phenyl rings allows the scaffold to adopt different conformations to optimize these interactions.

The carboxylic acid group is a powerful molecular recognition motif. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged amino acid side chains, such as the guanidinium (B1211019) group of arginine or the ammonium (B1175870) group of lysine. In its protonated state, the carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).

The nitro group is a highly polar functional group that primarily acts as a hydrogen bond acceptor through its two oxygen atoms. It can also engage in dipole-dipole interactions and, in some contexts, π-cation interactions. The electron-withdrawing nature of the nitro group can also influence the electronic properties of the aromatic ring it is attached to, potentially modulating π-stacking interactions.

A study on 2,4-dinitro-biphenyl-based compounds as inhibitors of MAPEG proteins provides valuable insights into the molecular recognition of nitro-biphenyl scaffolds. nih.gov Molecular docking studies revealed that the nitro groups play a crucial role in target recognition. For instance, the 2-nitro group was found to interact with specific residues in the active sites of mPGES-1 and LTC4S, while the 4-nitro group was critical for binding to FLAP, in one case forming a π-cation interaction with a phenylalanine residue. nih.gov These findings underscore the importance of the precise positioning of nitro groups for achieving selective molecular recognition.

The interplay of these different recognition motifs in this compound can lead to high-affinity and selective binding to a biological target. The combination of hydrophobic interactions from the biphenyl core, electrostatic and hydrogen bonding interactions from the carboxylic acid, and polar interactions from the nitro group creates a complex and specific interaction profile. Understanding these motifs is essential for interpreting structure-activity relationships and for the rational design of new chemical probes and potential therapeutic agents based on this scaffold.

The following table summarizes the key molecular recognition motifs of this compound and their potential interactions in a biological system:

Molecular MotifPotential Non-Covalent InteractionsInteracting Amino Acid Residues (Examples)
Biphenyl CoreHydrophobic interactions, π-stacking, van der Waals forcesPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine
Carboxylic AcidIonic bonds (salt bridges), Hydrogen bonds (donor and acceptor)Arginine, Lysine, Histidine, Serine, Threonine
Nitro GroupHydrogen bonds (acceptor), Dipole-dipole interactions, π-cation interactionsArginine, Lysine, Serine, Threonine, Phenylalanine

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Methods for Biphenyl (B1667301) Synthesis

The synthesis of the substituted biphenyl core of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a key area of ongoing research. While classical methods like the Suzuki and Ullmann couplings are well-established, future efforts are directed towards developing more economical, efficient, and sustainable catalytic systems.

A significant trend is the move away from expensive and often air-sensitive palladium catalysts towards more abundant and cost-effective alternatives. Copper-catalyzed reactions, in particular, are gaining prominence. For instance, the Ullmann reaction, which is well-suited for synthesizing sterically hindered biphenyls, can be effectively performed using inexpensive copper powder as a catalyst to couple aryl halides. google.com Research is focused on improving the efficiency and substrate scope of these copper-based systems for the synthesis of complex nitro-biphenyls. A patented method for preparing 2-nitrobiphenyl (B167123) highlights the use of copper powder with 2-nitrobenzene nitrodiazonium fluoroborate, achieving high purity and yield while significantly reducing catalyst costs, making it suitable for industrial-scale production. google.com

Another avenue of development lies in enhancing the robustness and reusability of palladium catalysts. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is being explored for large-scale Suzuki couplings to produce biphenyl carboxylic acids. acs.org These catalysts offer advantages in terms of simplified product purification, reduced palladium contamination in the final product, and the potential for catalyst recycling. acs.org

Furthermore, innovative methods that combine C-C bond formation with functional group installation are emerging. Copper-catalyzed nitrodecarboxylation of unsaturated carboxylic acids presents a novel route to nitro-aromatic compounds, potentially offering alternative synthetic pathways to the nitro-substituted ring of the target molecule. rsc.org

Future research in this area will likely focus on the catalysts and reaction conditions summarized in the table below, aiming to optimize the synthesis of the this compound scaffold.

Catalytic StrategyMetal CatalystKey AdvantagesResearch Focus
Suzuki Coupling Palladium (e.g., Pd/C)High efficiency, broad substrate scope, robust for scale-up. acs.orgDevelopment of reusable heterogeneous catalysts; reducing catalyst loading.
Ullmann Reaction Copper (e.g., Cu powder)Low cost, effective for sterically hindered substrates. google.comImproving reaction conditions for broader functional group tolerance.
Nitrodecarboxylation Copper (e.g., CuCl)Utilizes carboxylic acids as starting materials for nitroolefins. rsc.orgExploring applications in the synthesis of nitroaryl compounds.

Exploration of Chemo- and Regioselective Functionalization Strategies

Beyond the synthesis of the basic scaffold, significant future potential lies in the selective functionalization of the this compound molecule. The ability to precisely modify the biphenyl rings would unlock access to a vast array of derivatives with tailored properties. Modern C-H activation and functionalization techniques are at the forefront of this exploration.

The development of methods for the regioselective C-H functionalization of quinolines and other heterocycles provides a blueprint for how similar strategies could be applied to the biphenyl core. mdpi.comnih.gov The existing nitro and carboxylic acid groups can act as directing groups, guiding metal catalysts to functionalize specific C-H bonds on either of the two aromatic rings. This would allow for the introduction of new substituents at positions that are difficult to access through traditional cross-coupling approaches.

Moreover, the nitro group itself can be a versatile anchor for further transformations. Copper-catalyzed reactions involving nitroalkanes have demonstrated the potential for α-functionalization, suggesting that the nitro group could mediate the introduction of new functionalities into the molecule. nih.gov This opens up possibilities for creating complex derivatives by building upon the existing nitro-substituted core. The goal is to achieve high chemo- and regioselectivity, enabling the modification of one part of the molecule while leaving other functional groups intact.

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational chemistry is becoming an indispensable tool for accelerating research into complex molecules like this compound. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are being used to predict and understand the molecule's properties before embarking on lengthy synthetic work. eurjchem.comresearchgate.net

Computational studies on related biphenyl derivatives, including nitro-biphenyls and biphenyl carboxylic acids, have successfully modeled key structural and electronic features. eurjchem.comresearchgate.netnih.gov These studies can accurately predict:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. eurjchem.comnih.gov

Reactivity and Intermolecular Interactions: Molecular Electrostatic Potential (MESP) maps can identify electron-rich and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack. Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions that govern crystal packing. eurjchem.comnih.gov

By applying these computational models to this compound, researchers can screen potential derivatives for desired electronic or physical properties, guiding synthetic efforts towards the most promising candidates for applications in material science or as molecular probes.

Expansion of this compound Applications in New Material Science Domains

The unique structure of this compound makes it an attractive building block for novel materials. A particularly promising direction is its use as a precursor for carbazole (B46965) derivatives. The Cadogan reaction, a reductive cyclization of ortho-nitrobiphenyls, can convert the nitro-biphenyl core into a carbazole, a tricyclic system known for its excellent optical and electronic properties. researchgate.net

Carbazole-based compounds are widely used in the development of:

Organic Light-Emitting Diodes (OLEDs): Conjugated polymers incorporating carbazole units often exhibit superior optical properties. researchgate.net

Antimicrobial Materials: Carbazole derivatives have shown potent antimicrobial and antifungal activities. nih.gov

Advanced Polymers: The rigid carbazole structure can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties. researchgate.net

The carboxylic acid group on the parent molecule provides a convenient handle for polymerization or for grafting the molecule onto surfaces, further expanding its utility in material science. For example, related biphenyl carboxylic acids have been investigated as potential monomers for polyesters. nih.gov Future research will likely focus on the synthesis of polymers and functional materials derived from this compound and its carbazole derivatives for applications in electronics and biotechnology.

Design of Next-Generation Molecular Probes and Chemical Tools for Fundamental Research

The functional groups within this compound provide an excellent foundation for the design of specialized molecular probes and chemical tools. The nitro group, in particular, is a key feature that can be exploited for sensing applications.

One of the most exciting future perspectives is the development of fluorescent probes for detecting nitroreductase (NTR) activity. rsc.org NTR is an enzyme that is overexpressed in hypoxic (low oxygen) cancer cells. Probes can be designed to be non-fluorescent in their native state; however, upon reduction of the nitro group by NTR, a highly fluorescent molecule is released, effectively "turning on" a light signal in the presence of hypoxic tumor cells. google.com The this compound scaffold is an ideal candidate for such a probe, where the nitro group acts as the trigger and the biphenyl core serves as the fluorophore backbone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via solution-phase coupling of pre-functionalized biphenyl precursors. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions are commonly used for biphenyl systems. Evidence from similar biphenyl carboxylic acids (e.g., 3′,4′-dichloro derivatives) suggests activating the carboxylic acid group as an acyl chloride prior to coupling with nitro-substituted aryl boronic acids or halides . Optimizing stoichiometry (1.2–1.5 equivalents of boronic acid), using Pd(PPh₃)₄ as a catalyst, and maintaining anhydrous conditions at 80–100°C improve yields. Post-coupling hydrolysis (e.g., 2M NaOH) regenerates the carboxylic acid moiety. Purity is typically confirmed via HPLC (e.g., >98% purity, retention time ~10–14 minutes) .

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons adjacent to the nitro group (δ 7.9–8.2 ppm, doublets) and biphenyl coupling patterns (e.g., meta-protons at δ 7.4–7.6 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm) but is often absent due to exchange broadening .
  • HRMS : Calculate the exact mass (e.g., C₁₃H₉NO₄: theoretical [M+H]⁺ = 244.0609). Deviations >2 ppm require re-evaluation of synthetic steps or purification .
  • HPLC : Use a C18 column with a water/acetonitrile gradient to assess purity and retention time consistency .

Q. What are the solubility and stability profiles of this compound, and how should they inform experimental design?

  • Methodological Answer : The nitro and carboxylic acid groups confer moderate polarity. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability tests under varying pH (2–12) and temperatures (4–40°C) indicate degradation risks in basic conditions (e.g., nitro group reduction). Store at –20°C in inert atmospheres. For biological assays, prepare stock solutions in DMSO and dilute to <1% v/v in aqueous buffers to avoid precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.